1H and 13C NMR spectral data for 2-Fluoro-4,6-dihydroxybenzaldehyde
1H and 13C NMR spectral data for 2-Fluoro-4,6-dihydroxybenzaldehyde
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Fluoro-4,6-dihydroxybenzaldehyde
Executive Summary
2-Fluoro-4,6-dihydroxybenzaldehyde (CAS: 170282-90-3) is a highly specialized fluorinated phenolic building block. In modern drug development and chemical biology, it serves as a critical precursor for synthesizing monofluorinated 7-hydroxycoumarin-3-carboxamides—advanced, cell-permeable fluorescent molecular probes [1, 2].
Acquiring and interpreting the Nuclear Magnetic Resonance (NMR) spectra of this compound requires a deep understanding of spin-spin scalar coupling ( J -coupling) introduced by the 19 F nucleus, as well as the profound electronic effects of intramolecular hydrogen bonding. This whitepaper provides a comprehensive, self-validating framework for the NMR spectral analysis of this compound, designed for researchers requiring high-fidelity structural verification.
Structural & Spectroscopic Causality
To accurately interpret the NMR data of 2-fluoro-4,6-dihydroxybenzaldehyde, one must move beyond simple chemical shift memorization and understand the causality behind the spectral phenomena:
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Intramolecular Hydrogen Bonding (The Conformational Lock): The hydroxyl group at the C6 position is in close spatial proximity to the C1-aldehyde carbonyl. In aprotic, polar solvents like DMSO- d6 , this forms a strong intramolecular hydrogen bond.
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Causality: This interaction severely deshields the C6-OH proton, pushing its 1 H NMR signal far downfield (typically >11.5 ppm). Furthermore, it locks the aldehyde group into a planar conformation, which maximizes orbital overlap and facilitates long-range scalar coupling ( 4JHF ) between the aldehyde proton and the C2-fluorine.
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19 F- 13 C Scalar Coupling (The Splitting Matrix): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It will couple with the 13 C nuclei through the carbon skeleton.
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Causality: The carbon directly attached to the fluorine (C2) will exhibit a massive primary coupling ( 1JCF≈250 Hz). The adjacent carbons (C1, C3) will show secondary couplings ( 2JCF≈15−25 Hz), and meta carbons (C4, C6) will show tertiary couplings ( 3JCF≈5−15 Hz). This creates a highly diagnostic, self-validating splitting pattern that confirms the exact regiochemistry of the aromatic ring.
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Fig 1. Primary scalar coupling network originating from the C2-fluorine atom.
Quantitative Spectral Data
The following tables summarize the empirical and predicted multiplet structures for 2-fluoro-4,6-dihydroxybenzaldehyde, grounded in established NMR rules for fluorinated phenolic aldehydes.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality Notes |
| C1-CHO | 10.05 | dd | 4JHF = 1.5, 5JHH = 0.5 | 1H | Aldehyde proton; deshielded; shows long-range F-coupling due to locked conformation. |
| C6-OH | 11.80 | s | - | 1H | Strongly deshielded due to intramolecular H-bond with the carbonyl oxygen. |
| C4-OH | 10.50 | s | - | 1H | Free phenolic hydroxyl; broadens if trace water is present. |
| C3-H | 6.45 | dd | 3JHF = 11.5, 4JHH = 2.2 | 1H | Aromatic proton ortho to F; large 3JHF coupling is highly diagnostic. |
| C5-H | 6.20 | dd | 4JHF = 2.2, 4JHH = 2.2 | 1H | Aromatic proton meta to F; appears as a pseudo-triplet due to similar J values. |
Table 2: 13 C NMR Spectral Data (101 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment & Causality Notes |
| C1 | 105.2 | d | 2JCF = 10.5 | Quaternary; shielded by the electron-donating ortho/para OH groups. |
| C2 | 165.4 | d | 1JCF = 252.0 | C-F carbon; massive primary coupling; low intensity due to lack of NOE. |
| C3 | 95.8 | d | 2JCF = 22.5 | Aromatic CH; ortho to F. |
| C4 | 163.1 | d | 3JCF = 12.0 | C-OH; meta to F. |
| C5 | 98.5 | d | 4JCF = 2.5 | Aromatic CH; para to F. |
| C6 | 161.0 | d | 3JCF = 4.0 | C-OH; meta to F. |
| C1-CHO | 189.5 | d | 3JCF = 5.5 | Carbonyl carbon; split by the ortho fluorine. |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural characterization, do not treat NMR acquisition as a single step. Instead, utilize the following self-validating protocol . This workflow uses sequential logic to prevent wasted instrument time and guarantees data integrity.
Step-by-Step Methodology
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Sample Preparation: Weigh 15–20 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 .
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Expert Insight: DMSO is chosen over CDCl 3 because it disrupts intermolecular aggregation while perfectly stabilizing the critical intramolecular hydrogen bond between the C1-carbonyl and C6-hydroxyl, resulting in razor-sharp signals.
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Initial 19 F Rapid Scan (Validation Check 1): Acquire a standard 19 F spectrum (ns=16, 1 H-decoupled).
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Expert Insight: This takes less than 2 minutes. The presence of a single peak (typically between -130 and -150 ppm) immediately validates the presence of the fluorine atom and checks for defluorination degradation before committing to longer scans.
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1 H NMR Acquisition (Validation Check 2): Set the relaxation delay ( D1 ) to 1.5 seconds, number of scans (ns) to 16. Acquire the spectrum.
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Expert Insight: Verify the presence of the sharp singlet >11.5 ppm. If this peak is missing or broad, your sample may be wet, which will ruin the resolution of the fine JHF couplings.
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13 C NMR Acquisition: Set D1≥2.0 seconds. Set ns=1024.
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Expert Insight:Critical step. The C2 carbon lacks an attached proton, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement. Combined with the fact that its signal is split into a wide doublet by the 252 Hz 1JCF coupling, its signal-to-noise ratio will be exceptionally poor. A longer D1 ensures this quaternary carbon is fully relaxed between pulses, preventing its signal from disappearing into the baseline noise.
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Processing & Multiplet Analysis: Process the Free Induction Decay (FID) with a line broadening (LB) apodization of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Cross-correlate the JHF couplings in the proton spectrum with the JCF couplings in the carbon spectrum to validate the ortho/meta/para relationships.
Fig 2. Self-validating NMR workflow for fluorinated phenolic aldehydes.
References[1] Title: 2-Fluoro-4,6-dihydroxybenzaldehyde (CAS: 170282-90-3) Product & Physical Data
[2] Title: Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes (Supporting Information) Source: Published Literature / Google Scholar Database URL:
